molecular formula C13H13FN4O3 B213765 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide

1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213765
M. Wt: 292.27 g/mol
InChI Key: RTOMUFMOALXEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as EFNB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. EFNB is a pyrazole derivative that has been synthesized through a variety of methods, and its potential applications in scientific research have been explored in recent years.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the activation of anti-inflammatory pathways. 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. Additionally, 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit potent anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and to decrease the infiltration of immune cells into inflamed tissues. Additionally, 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide is its potent anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer research. However, one limitation of 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide. One area of research could focus on the development of new synthetic methods for 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide that improve its yield and solubility. Additionally, future research could explore the potential applications of 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, future research could focus on the development of new 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide derivatives with improved pharmacokinetic properties and efficacy.

Synthesis Methods

1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been synthesized through a variety of methods, including the reaction of 2-fluorobenzylamine with ethyl 4,4,4-trifluoroacetoacetate, followed by the reaction with nitroacetic acid. Another method involves the reaction of 2-fluorobenzylamine with ethyl 4,4,4-trifluoroacetoacetate, followed by the reaction with nitrous acid. Both methods result in the formation of 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide with high yields.

Scientific Research Applications

1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research, including its use as a ligand in the design of new drugs. 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit potent anti-inflammatory effects in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-ethyl-N-(2-fluorobenzyl)-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H13FN4O3

Molecular Weight

292.27 g/mol

IUPAC Name

2-ethyl-N-[(2-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H13FN4O3/c1-2-17-12(11(8-16-17)18(20)21)13(19)15-7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3,(H,15,19)

InChI Key

RTOMUFMOALXEFU-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2F

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.